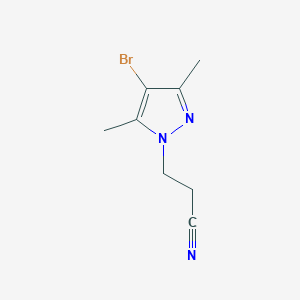

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Descripción general

Descripción

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of 3-bromopropanenitrile as a starting material, which undergoes nucleophilic substitution with the pyrazole derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Substitution Reactions at the Bromine Site

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions , facilitated by the electron-withdrawing effect of the adjacent methyl groups.

Key Reactions:

Mechanistic Notes :

- The Suzuki reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

- Bromine retention in the Sandmeyer reaction (as described in ) highlights its role as a synthetic intermediate for ruxolitinib.

Nitrile Group Transformations

The propanenitrile moiety participates in hydrolysis , reduction , and cyclization reactions.

Key Reactions:

Mechanistic Notes :

- Nitrile hydrolysis to amides proceeds via acidic or basic conditions, forming intermediates like imidic acids .

- LiAlH₄ reduces the nitrile to a primary amine through a two-electron transfer mechanism .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-deficient nature limits EAS reactivity, but directed metalation enables functionalization.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Yield

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can inhibit cancer cell proliferation. The bromine substitution enhances the biological activity by affecting the electronic properties of the molecule, making it a candidate for further development in cancer therapeutics.

Case Study :

In vitro studies on pyrazole derivatives have shown that they can induce apoptosis in various cancer cell lines, including breast and lung cancers. These findings suggest a mechanism where the compound interferes with cell cycle regulation and promotes programmed cell death.

Agricultural Chemistry

Pesticide Development

The compound's structure suggests potential as an agrochemical agent. Pyrazole derivatives have been explored as herbicides and insecticides due to their ability to disrupt biochemical pathways in pests.

Data Table: Pesticidal Efficacy of Pyrazole Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85 | |

| Compound B | Leafhoppers | 78 | |

| 3-(4-bromo...) | Various Insects | TBD |

Materials Science

Synthesis of Functional Polymers

this compound can serve as a building block for synthesizing functional polymers with unique properties. The nitrile group allows for further chemical modifications that can tailor the polymer's characteristics for specific applications.

Case Study :

Research has shown that incorporating pyrazole-based compounds into polymer matrices enhances thermal stability and mechanical strength. These polymers can be utilized in coatings and composites for industrial applications.

Analytical Chemistry

Use in Chromatography

The compound's unique chemical properties make it suitable for use as a standard in chromatographic techniques. Its distinct retention time can aid in the identification and quantification of similar compounds in complex mixtures.

Mecanismo De Acción

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in hydrogen bonding and electrostatic interactions with proteins or nucleic acids, affecting their function. The pyrazole ring can also engage in π-π stacking interactions with aromatic residues in enzymes or receptors, modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

- 3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

- 3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Uniqueness

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The bromine atom also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a compound with significant interest in medicinal chemistry, exhibits diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₄BrN₃

- Molecular Weight : 328.16 g/mol

- CAS Number : 925607-98-3

- Structure : The compound features a pyrazole ring substituted with a bromine atom and a propanenitrile group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.

- Cell Proliferation Modulation : Studies suggest that it can modulate cell cycle progression in cancer cells, leading to reduced proliferation rates.

Anticancer Activity

A study conducted by researchers at the University of California demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Case Studies

Toxicology Profile

The compound is classified as an acute toxic agent (Category 3) when ingested orally. Safety data sheets recommend handling it with care due to potential health risks associated with exposure .

Propiedades

IUPAC Name |

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMFMVUASGXFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365073 | |

| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90006-21-6 | |

| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.